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Introduction: The Anaplastic Lymphoma Kinase
(ALK) Gene
The Anaplastic Lymphoma Kinase (ALK) gene, located on chromosome 2p23, encodes a

receptor tyrosine kinase (RTK) belonging to the insulin receptor superfamily.[1][2] The ALK

protein plays a crucial role in the development and function of the nervous system, particularly

in regulating the proliferation of nerve cells during embryogenesis.[3][4][5] Structurally, the full-

length ALK protein consists of an extracellular domain, a transmembrane segment, and an

intracellular tyrosine kinase domain. Under normal physiological conditions, ALK is activated

upon ligand binding, which induces dimerization and subsequent autophosphorylation of the

kinase domain, initiating downstream signaling cascades.

Oncogenic Activation through ALK Gene
Rearrangements
In several cancers, the ALK gene undergoes chromosomal rearrangements, such as

translocations or inversions, leading to the creation of fusion genes. These rearrangements

typically fuse the 3' region of the ALK gene, which contains the entire tyrosine kinase domain,

with the 5' end of a partner gene. The fusion partner provides a promoter that drives

constitutive expression of the fusion protein and, crucially, contains a domain that facilitates

ligand-independent dimerization or oligomerization. This results in a constantly active ALK
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kinase domain, leading to aberrant and sustained activation of downstream signaling pathways

that promote uncontrolled cell proliferation, survival, and oncogenesis.

More than 90 distinct ALK fusion partners have been identified in various cancers. The most

well-known fusion is EML4-ALK, which results from an inversion on chromosome 2 and is

frequently found in non-small cell lung cancer (NSCLC). Another common fusion is NPM1-ALK,

arising from a t(2;5) translocation, which is characteristic of anaplastic large cell lymphoma

(ALCL).

ALK-Driven Signaling Pathways
The constitutively active ALK fusion proteins phosphorylate a multitude of downstream effector

molecules, thereby activating several key signaling pathways that are critical for cancer cell

growth and survival. The primary signaling cascades activated by oncogenic ALK fusions

include:

Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR Pathway: This pathway is a central regulator

of cell growth, proliferation, and survival.

RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade plays a critical role in cell proliferation,

differentiation, and survival.

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: This

pathway is involved in cell survival, proliferation, and apoptosis.

The simultaneous and continuous activation of these pathways by ALK fusion proteins drives

the malignant phenotype of cancer cells.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8055494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Nucleus

ALK Fusion Protein
(e.g., EML4-ALK)

PI3KRAS JAK

AKT

mTOR

Gene Transcription

RAF

MEK

ERK

STAT3

Proliferation

Proliferation

Survival

Survival

Anti_Apoptosis

Anti-Apoptosis

Click to download full resolution via product page

Core ALK Fusion Protein Signaling Pathways.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b8055494?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8055494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prevalence of ALK Rearrangements in Cancer
ALK rearrangements are found in a variety of solid and hematological malignancies, though the

prevalence varies significantly across different cancer types.

Cancer Type
Prevalence of ALK
Rearrangements

Key Fusion Partners

Non-Small Cell Lung Cancer

(NSCLC)
3-5% of all NSCLC cases EML4, KIF5B, TFG, KLC1

Anaplastic Large Cell

Lymphoma (ALCL)
~50-80% of ALCL cases NPM1, TPM3, ATIC

Inflammatory Myofibroblastic

Tumor (IMT)
>50% of IMT cases TPM3, TPM4, CLTC, RANBP2

Colorectal Cancer <1% EML4, STRN

Gastrointestinal Cancers <1% (overall) Various

Neuroblastoma

Rare (mutations and

amplifications are more

common)

Other Cancers
Rare (e.g., breast, renal,

thyroid)
Various

Therapeutic Strategies: ALK Tyrosine Kinase
Inhibitors (TKIs)
The dependence of ALK-rearranged cancers on the constitutively active ALK fusion protein

makes it an attractive therapeutic target. Several generations of ALK TKIs have been

developed, which act by competitively binding to the ATP-binding pocket of the ALK kinase

domain, thereby inhibiting its autophosphorylation and downstream signaling.
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TKI Generation Drug Name Key Features

First-Generation Crizotinib The first approved ALK TKI.

Second-Generation
Alectinib, Ceritinib, Brigatinib,

Ensartinib

Developed to overcome

crizotinib resistance and have

improved central nervous

system (CNS) penetration.

Third-Generation Lorlatinib

Designed to be effective

against a broad range of ALK

resistance mutations, including

the G1202R mutation, and has

excellent CNS penetration.

Efficacy of ALK Inhibitors in ALK-Positive NSCLC
The following table summarizes the efficacy of various ALK inhibitors in clinical trials for ALK-

positive NSCLC.

Drug Patient Population
Objective
Response Rate
(ORR)

Median
Progression-Free
Survival (PFS)
(months)

Crizotinib Treatment-naïve ~60% 8-10

Alectinib Treatment-naïve ~83%
Not reached (vs. 11.1

for crizotinib)

Ceritinib Crizotinib-resistant ~56% 6.9

Brigatinib Crizotinib-resistant ~67% 12.9

Lorlatinib Post-2nd Gen TKI 39% 6.9

Lorlatinib Treatment-naïve 76% Not reached

Mechanisms of Resistance to ALK Inhibitors
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Despite the initial impressive responses to ALK TKIs, acquired resistance almost invariably

develops. Mechanisms of resistance are broadly classified into two categories:

On-Target Resistance
This involves genetic alterations within the ALK gene itself.

Secondary Mutations in the ALK Kinase Domain: These mutations interfere with the binding

of the TKI to the ALK protein. The frequency and type of mutation often depend on the

specific TKI used.

ALK Gene Amplification: Increased copy number of the ALK fusion gene can lead to higher

levels of the oncoprotein, overwhelming the inhibitory effect of the TKI.

ALK TKI
Common Resistance
Mutations

Frequency

Crizotinib L1196M, G1269A ~20% of resistant cases

Alectinib G1202R, I1171T/S, V1180L
G1202R in ~29% of resistant

cases

Ceritinib G1202R, F1174C
G1202R in ~21% of resistant

cases

Brigatinib G1202R
G1202R in ~43% of resistant

cases

Off-Target Resistance
This involves the activation of bypass signaling pathways that allow cancer cells to survive and

proliferate despite the inhibition of ALK.

Activation of other Receptor Tyrosine Kinases: Upregulation or mutation of other RTKs such

as EGFR, MET, or HER2/3 can activate parallel signaling pathways.

Epithelial-to-Mesenchymal Transition (EMT): A cellular reprogramming process that can

confer resistance to targeted therapies.
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Experimental Protocols for Detecting ALK
Rearrangements
Accurate detection of ALK rearrangements is crucial for identifying patients who will benefit

from ALK-targeted therapies. The three main methodologies are Fluorescence In Situ

Hybridization (FISH), Immunohistochemistry (IHC), and Next-Generation Sequencing (NGS).

Fluorescence In Situ Hybridization (FISH)
FISH is considered the gold standard for detecting ALK gene rearrangements. It utilizes

fluorescently labeled DNA probes that bind to specific regions of the ALK gene. A "break-apart"

probe strategy is commonly used, where two differently colored probes bind to the 5' and 3'

ends of the ALK gene. In a normal cell, the two signals are co-localized (appear as a single

fused or yellow signal). In a cell with an ALK rearrangement, the 5' and 3' ends of the gene are

separated, resulting in distinct red and green signals.

Detailed Protocol for ALK FISH on FFPE Tissue:

Slide Preparation: Use 4-6 μm thick FFPE tissue sections mounted on adhesive-coated

slides.

Deparaffinization and Dehydration: Immerse slides in xylene (or a xylene substitute) followed

by a series of ethanol washes (100%, 95%, 85%, 70%).

Heat Pretreatment: Boil slides in a tissue pretreatment solution (e.g., citrate buffer, pH 6.0)

for approximately 30 minutes.

Enzyme Digestion: Treat the tissue with a protease solution (e.g., pepsin) for about 10

minutes at room temperature to permeabilize the cells.

Dehydration: Dehydrate the slides again through an ethanol series.

Probe Application and Denaturation: Apply the ALK break-apart probe to the slide, cover with

a coverslip, and seal. Denature the slide and probe on a hotplate at 75°C for 5 minutes.

Hybridization: Incubate the slides in a humidified chamber at 37°C overnight.
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Post-Hybridization Washes: Remove the coverslip and wash the slides in a stringent wash

buffer (e.g., 0.4xSSC) at 72°C, followed by a less stringent wash (e.g., 2xSSC with 0.05%

Tween-20) at room temperature.

Counterstaining and Mounting: Apply a counterstain containing DAPI to visualize the nuclei

and mount the slides with an antifade medium.

Analysis: Using a fluorescence microscope, score a minimum of 50-100 tumor cell nuclei. A

specimen is considered positive for an ALK rearrangement if ≥15% of the analyzed cells

show split signals or an isolated red signal.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8055494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


FFPE Tissue Section

Deparaffinization
(Xylene, Ethanol Series)

Heat Pretreatment
(Citrate Buffer)

Enzyme Digestion
(Protease)

Probe Application
(ALK Break-Apart Probe)

Denaturation
(75°C)

Hybridization
(37°C, Overnight)

Post-Hybridization Washes

Counterstaining (DAPI)
& Mounting

Fluorescence Microscopy
(Score ≥15% positive cells)

Result

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8055494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


FFPE Tissue

RNA Extraction

RNA Quality Control

Library Preparation
(Reverse Transcription, Target Enrichment)

Next-Generation Sequencing

Bioinformatic Analysis
(Alignment, Fusion Calling)

ALK Fusion Report

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b8055494?utm_src=pdf-body-img
https://www.benchchem.com/product/b8055494?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8055494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. A narrative review of methods for the identification of ALK fusions in patients with non-
small cell lung carcinoma - Hernandez - Translational Lung Cancer Research
[tlcr.amegroups.org]

2. Detection of ALK fusion variants by RNA-based NGS and clinical outcome correlation in
NSCLC patients treated with ALK-TKI sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Fluorescent in situ Hybridization (FISH) [sigmaaldrich.com]

4. Fluorescence in Situ Hybridization (FISH) for Detecting Anaplastic Lymphoma Kinase
(ALK) Rearrangement in Lung Cancer: Clinically Relevant Technical Aspects - PMC
[pmc.ncbi.nlm.nih.gov]

5. Catalog of 5’ Fusion Partners in ALK-positive NSCLC Circa 2020 - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to ALK Gene
Rearrangements in Cancer]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8055494#alk-gene-rearrangements-in-cancer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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